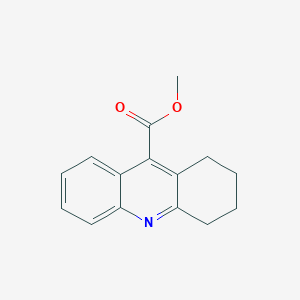

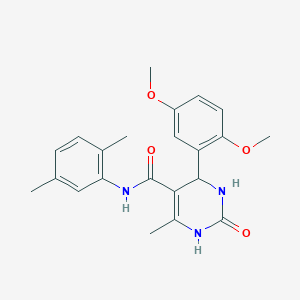

![molecular formula C26H22FNO5 B2617846 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-48-2](/img/structure/B2617846.png)

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C26H22FNO5. It is a fluorinated benzoic acid building block .

Synthesis Analysis

The synthesis of similar compounds often involves synthetic analogous and the synthesis of their heteroannelated derivatives . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel quinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy .Molecular Structure Analysis

The molecular structure of similar compounds often involves different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve their molecular formula and weight .Aplicaciones Científicas De Investigación

Fluorophores in Biochemistry and Medicine

Quinoline derivatives are known for their efficient fluorophore properties. They are widely used in studying various biological systems due to their sensitivity and selectivity. These compounds are part of ongoing research to improve understanding and visualization of DNA and other biological molecules (Aleksanyan & Hambardzumyan, 2013).

Anticancer and Anti-inflammatory Properties

Some quinoline derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity. For example, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives showed potential in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). Additionally, certain 2-substituted 3-arylquinoline derivatives have demonstrated potential anti-inflammatory effects by inhibiting LPS-induced inflammatory responses in macrophages, suggesting their utility in anti-inflammatory drug development (Yang et al., 2019).

Antimicrobial and Antimycobacterial Activity

Quinoline derivatives have shown significant antimicrobial and antimycobacterial activities, with some compounds efficiently inhibiting various Mycobacterium species. This highlights the potential of quinoline compounds in treating bacterial infections, including tuberculosis (Quiroga et al., 2014).

Pharmacokinetic Studies

The pharmacokinetic properties of novel quinoline derivatives, such as their bioavailability and metabolic pathways, are also of significant interest. Studies aim to understand how these compounds are absorbed, distributed, metabolized, and excreted in the body to optimize their therapeutic potential (Chang et al., 2016).

Neuraminidase Inhibition for Influenza Treatment

Some quinoline derivatives have been explored for their neuraminidase inhibitory activity, which is relevant for the treatment of influenza. These compounds could potentially lead to new treatments for influenza by inhibiting the virus's ability to replicate (Fang et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO5/c1-31-19-6-4-5-16(11-19)14-28-15-21(25(29)17-7-9-18(27)10-8-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBAJITVNSERJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

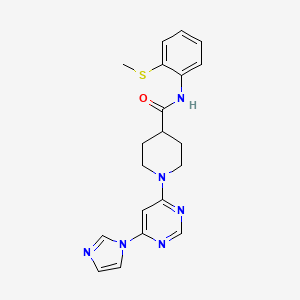

![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)

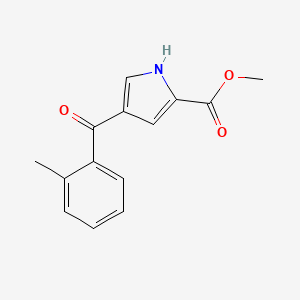

![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)

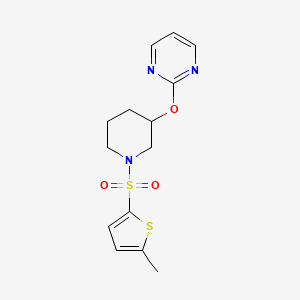

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2617774.png)

![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)

![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2617785.png)